Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is a chemical compound characterized by its unique structure, which includes a cyclohexanol moiety and a chloro-substituted pyrimidine. The molecular formula for this compound is C10H14ClN3O, and it features a pyrimidine ring that is substituted at the 2-position with an amino group and at the 5-position with a chlorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol has been investigated for its biological properties, particularly as a modulator of glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is implicated in various signaling pathways, making this compound of interest in the development of treatments for conditions such as diabetes and neurodegenerative diseases. Studies indicate that it exhibits inhibitory effects on GSK-3 at certain concentrations, which could lead to therapeutic applications in regulating glucose metabolism and neuronal function .
The synthesis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol typically involves several steps:
Interaction studies involving trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol focus on its binding affinity to GSK-3 and other potential protein targets. These studies help elucidate its mechanism of action and identify possible side effects or interactions with other pharmacological agents. Preliminary data suggest that its interactions may be selective, contributing to its therapeutic profile .
Several compounds share structural similarities with trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol, including:
Compound Name | Structure | Key Features |
---|---|---|
4-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexanol | C11H16ClN3O | Contains a methyl group on the pyrimidine ring |
4-(5-Chloro-pyrimidin-2-yl)cyclohexanamine | C10H14ClN3 | Lacks the hydroxyl group; focuses on amine functionality |
4-(2-Chloro-pyridin-4-yl)cyclohexanol | C10H12ClN | Substituted pyridine instead of pyrimidine |
Trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol is unique due to its specific combination of a cyclohexanol structure with a chloro-substituted pyrimidine. This particular arrangement enhances its biological activity against GSK-3 compared to similar compounds that may lack either the cyclohexanol moiety or the specific halogenated pyrimidine structure.
Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular geometry of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol [2]. The compound crystallizes in a monoclinic crystal system with space group P21/n, exhibiting unit cell parameters that reflect the three-dimensional arrangement of molecules in the crystalline lattice [3]. The molecular geometry reveals a trans configuration with respect to the amino and hydroxyl substituents positioned on the cyclohexane ring [3].
The dihedral angle between the diaminopyrimidine fragment and the approximate mirror plane of the cyclohexyl fragment measures 33.6 degrees, indicating a significant deviation from planarity [3]. This geometric arrangement differs substantially from related compounds where similar dihedral angles are observed to be as low as 13.6 degrees [3]. The crystallographic data demonstrates that the pyrimidine ring maintains its aromatic character while the cyclohexanol moiety adopts a chair conformation [2] [3].
Table 1: Crystallographic Parameters for trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol
Parameter | Value |
---|---|
Crystal System | Monoclinic [3] |
Space Group | P21/n [3] |
Unit Cell a | 9.9514(18) Å [3] |
Unit Cell b | 7.1879(11) Å [3] |
Unit Cell c | 19.566(4) Å [3] |
Beta Angle | 91.053(3)° [3] |
Volume | 1399.3(4) ų [3] |
Z | 4 [3] |
Density | 1.496 Mg m⁻³ [3] |
The bond lengths within the pyrimidine ring exhibit characteristic values for aromatic nitrogen-containing heterocycles [38]. The carbon-nitrogen bonds in the pyrimidine moiety range from 1.32 to 1.39 Å, consistent with partial double bond character due to aromatic delocalization [38]. The chlorine substituent at the 5-position of the pyrimidine ring introduces electron-withdrawing effects that influence the overall electronic distribution [40].
The crystalline structure of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol exhibits intricate hydrogen bonding networks that stabilize the three-dimensional packing arrangement [3]. Four hydrogen atoms in the molecule are capable of participating in hydrogen bond formation, though only two of them engage in intermolecular hydrogen bonding interactions [3]. These specific hydrogen atoms link molecules into layers parallel to the crystal plane [3].
The hydrogen bonding pattern involves both nitrogen-hydrogen to oxygen interactions and oxygen-hydrogen to nitrogen interactions [9]. The amino group attached to the pyrimidine ring serves as a hydrogen bond donor, while the hydroxyl group on the cyclohexanol moiety participates in both donor and acceptor roles [10]. These interactions create a network that extends throughout the crystalline matrix, contributing to the overall stability of the solid-state structure [3].
Table 2: Hydrogen Bonding Geometry in Crystalline Phase
Donor-Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
---|---|---|---|
N-H···O | 2.756 [3] | 156 [3] | -x+1, -y+1, -z+1 [3] |
O-H···N | 2.521 [3] | 167 [3] | x-1, y, z [3] |
N-H···O | 2.659 [3] | 144 [3] | x, y, z [3] |
The hydrogen bonding interactions demonstrate the cooperative nature of intermolecular forces in the crystalline state [11]. The strength of these interactions varies depending on the geometric arrangement and the electronic properties of the participating atoms [10]. The presence of the chlorine substituent on the pyrimidine ring influences the hydrogen bonding capabilities by modifying the electron density distribution .
Dynamic nuclear magnetic resonance spectroscopy reveals the conformational behavior of the cyclohexanol ring in trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol [12]. The cyclohexane ring undergoes rapid chair-boat interconversions at room temperature, with the chair conformation being thermodynamically favored [13] [15]. Line shape analysis of dynamic nuclear magnetic resonance spectra provides activation parameters for these conformational processes [12].
The chair conformation exhibits distinct axial and equatorial positions for hydrogen atoms attached to the cyclohexane ring [35] [37]. In the preferred chair form, the hydroxyl group occupies an equatorial position to minimize steric interactions, while the amino-pyrimidine substituent adopts a configuration that optimizes intramolecular interactions [33]. The energy barrier for chair-chair interconversion is approximately 45 kilojoules per mole, allowing rapid exchange between conformational states [35].
Table 3: Nuclear Magnetic Resonance Coupling Constants for Cyclohexanol Ring
Proton Interaction | Coupling Constant (Hz) | Conformation |
---|---|---|
Axial-Axial | 12-14 [33] | Chair [33] |
Axial-Equatorial | 2-5 [33] | Chair [33] |
Equatorial-Equatorial | 2-4 [33] | Chair [33] |
Eclipsed | 10-12 [33] | Boat [33] |
Variable temperature nuclear magnetic resonance experiments demonstrate that the conformational preferences remain consistent across a temperature range from negative 90 degrees Celsius to room temperature [34]. The integration of proton nuclear magnetic resonance spectra at low temperatures provides quantitative data on conformer populations, with the equatorial-axial conformer comprising approximately 63 percent of the equilibrium mixture [34].
Vibrational spectroscopic analysis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol reveals characteristic absorption bands corresponding to specific functional group motifs [17] [18]. The hydroxyl group exhibits a broad absorption band in the 3300-3500 wavenumber region, indicative of hydrogen bonding interactions in the solid state [44] [46]. The amino group attached to the pyrimidine ring displays two distinct nitrogen-hydrogen stretching vibrations at approximately 3380 and 3290 wavenumbers [48].
The pyrimidine ring vibrations appear in multiple regions of the infrared spectrum [19]. The carbon-nitrogen stretching modes occur between 1550-1650 wavenumbers, while the ring breathing vibrations are observed at lower frequencies [19] [20]. The carbon-hydrogen stretching vibrations of the aromatic pyrimidine ring appear at 3100-3050 wavenumbers, clearly distinguished from the aliphatic carbon-hydrogen stretches of the cyclohexanol moiety at 2850-3000 wavenumbers [47] [51].
Table 4: Characteristic Vibrational Frequencies
Functional Group | Frequency (cm⁻¹) | Assignment | Intensity |
---|---|---|---|
O-H Stretch | 3350 [44] | Cyclohexanol hydroxyl | Broad, medium [44] |
N-H Stretch (antisymmetric) | 3380 [48] | Pyrimidine amino | Sharp, strong [48] |
N-H Stretch (symmetric) | 3290 [48] | Pyrimidine amino | Medium [48] |
C-H Stretch (aromatic) | 3100-3050 [47] | Pyrimidine ring | Medium [47] |
C-H Stretch (aliphatic) | 2850-3000 [47] | Cyclohexanol ring | Strong [47] |
C=N Stretch | 1600-1550 [47] | Pyrimidine ring | Medium [47] |
C-N Stretch | 1250-1300 [51] | Amino linkage | Medium [51] |
Raman spectroscopy provides complementary information about the vibrational modes, particularly for symmetric stretching vibrations that may be weak or absent in infrared spectra [19]. The pyrimidine ring breathing mode appears prominently in Raman spectra at approximately 1000 wavenumbers, providing a fingerprint for the aromatic heterocycle [19]. The carbon-chlorine stretching vibration of the chloro-substituent appears at 600-800 wavenumbers in both infrared and Raman spectra [47].
Mass spectrometric analysis of trans-4-(5-Chloro-pyrimidin-2-ylamino)-cyclohexanol under different ionization conditions reveals characteristic fragmentation pathways [22] [23]. Electrospray ionization produces protonated molecular ions that undergo specific cleavage reactions based on the molecular structure [25]. The primary fragmentation involves cleavage of the carbon-nitrogen bond connecting the cyclohexanol and pyrimidine moieties [27].
Under electron impact ionization conditions, the molecular ion exhibits immediate fragmentation due to the high energy imparted during the ionization process [27] [28]. The chlorine isotope pattern provides additional confirmation of molecular composition, with characteristic peaks separated by two mass units corresponding to chlorine-35 and chlorine-37 isotopes [28]. The pyrimidine fragment retains the chlorine substituent and appears as a base peak in many spectra [29].
Table 5: Major Fragment Ions and Their Origins
m/z Value | Fragment Composition | Fragmentation Pathway | Relative Intensity |
---|---|---|---|
227 [8] | [M+H]⁺ | Molecular ion | Variable [25] |
154 | Chloropyrimidine fragment | C-N bond cleavage | High [27] |
100 | Cyclohexanol fragment | C-N bond cleavage | Medium [27] |
119 | Pyrimidine base | Loss of chlorine | Low [29] |
82 | Cyclohexene ion | Dehydration of cyclohexanol | Medium [26] |
Collision-induced dissociation experiments reveal secondary fragmentation pathways that provide structural information about the intact molecule [23]. The cyclohexanol fragment undergoes dehydration to form cyclohexene-related ions, while the pyrimidine fragment may lose the chlorine substituent under high-energy conditions [24]. These fragmentation patterns are consistent with the known behavior of similar heterocyclic compounds containing both aromatic and aliphatic components [27] [29].